(4-Chloro-2-formylphenoxy)acetic acid
Description
(4-Chloro-2-formylphenoxy)acetic acid (CAS RN: 14440-47-2) is a substituted phenoxyacetic acid derivative with a molecular formula of C₉H₇ClO₄. Its structure features a chlorine atom at the 4-position and a formyl (-CHO) group at the 2-position of the phenoxy ring, linked to an acetic acid moiety. This compound is of interest in organic synthesis and materials science due to its reactive formyl group, which enables participation in condensation reactions and metal coordination .
Properties
IUPAC Name |
2-(4-chloro-2-formylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVIICNFYDEOJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162700 | |
| Record name | FCPA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14440-47-2 | |
| Record name | 2-(4-Chloro-2-formylphenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14440-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FCPA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014440472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FCPA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chloro-2-formylphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-formylphenoxy)acetic acid typically involves the reaction of 4-chloro-2-hydroxybenzaldehyde with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale preparation, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-formylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the chloro group.
Major Products Formed
Oxidation: 4-Chloro-2-carboxyphenoxyacetic acid.
Reduction: 4-Chloro-2-hydroxymethylphenoxyacetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Development
Research has identified (4-Chloro-2-formylphenoxy)acetic acid as a promising candidate for treating respiratory diseases. Specifically, it has been noted for its activity as a modulator of the CRTH2 receptor, which is involved in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Case Study:
- A patent describes the use of phenoxyacetic acid derivatives, including this compound, for developing pharmaceutical compositions aimed at treating obstructive airway diseases. The compounds have shown efficacy in reducing symptoms associated with excessive production of prostaglandin D2, a mediator in inflammatory responses .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may help alleviate conditions exacerbated by inflammation, potentially serving as an adjunct therapy in combination with other anti-inflammatory medications .
Agricultural Applications
This compound is utilized in agriculture primarily as a herbicide. Its effectiveness against broadleaf weeds makes it valuable for crop management.
Case Study:
- The compound's herbicidal properties have been documented, demonstrating its ability to control specific weed species effectively without harming surrounding crops. This selective action is crucial for sustainable agricultural practices .
Toxicological Considerations
While this compound exhibits beneficial applications, it is essential to consider its toxicological profile. The compound has been classified as harmful if swallowed and can cause skin irritation . Proper handling and safety protocols are necessary to mitigate risks associated with exposure.
Summary of Findings
Mechanism of Action
The mechanism of action of (4-Chloro-2-formylphenoxy)acetic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzyme activity, affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities with analogous phenoxyacetic acid derivatives:
| Compound Name | CAS RN | Molecular Formula | Substituents | Key Functional Groups | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|---|---|
| (4-Chloro-2-formylphenoxy)acetic acid | 14440-47-2 | C₉H₇ClO₄ | Cl (4), CHO (2) | -COOH, -CHO | Not reported | Not reported |
| 2-(4-Chloro-2-methylphenoxy)acetic acid | 94-74-6 | C₉H₉ClO₃ | Cl (4), CH₃ (2) | -COOH | 118–119 | 286.74 |
| 2-(4-Chloro-3-methylphenoxy)acetic acid | 588-20-5 | C₉H₉ClO₃ | Cl (4), CH₃ (3) | -COOH | Not reported | 334.7 |
| 2-(4-(4-Chlorophenoxy)phenyl)acetic acid | 25563-04-6 | C₁₄H₁₁ClO₃ | Cl (4), biphenyl | -COOH | Not reported | Not reported |
| 2-(2-Chloro-4-cyanophenoxy)acetic acid | 926270-12-4 | C₉H₆ClNO₃ | Cl (2), CN (4) | -COOH, -CN | Not reported | Not reported |
Physicochemical Properties and Reactivity
- Formyl vs. Methyl Substituents: The formyl group in this compound enhances electrophilicity, enabling reactions like Schiff base formation, unlike methyl-substituted analogs (e.g., 94-74-6) .
- Acid Strength : All compounds exhibit acidity from the -COOH group, but electron-withdrawing substituents (e.g., -CHO, -CN) increase acidity compared to electron-donating groups (e.g., -CH₃) .
a) Herbicidal Activity
- 2-(4-Chloro-2-methylphenoxy)acetic acid (MCPA): Widely used as a herbicide due to its auxin-like activity, targeting broadleaf weeds. Its methyl group stabilizes the molecule under environmental conditions .
- This compound: No direct herbicidal data exists, but its formyl group may offer reactivity for derivatization into agrochemicals.
b) Metal Ion Sorption
- Acetic Acid-Modified Biochars : Evidence shows acetic acid functionalization introduces -COOH groups, enhancing uranium (U(VI)) sorption via coordination (e.g., 97.8% removal efficiency at pH 6.0) .
- Hypothetical Role of Formyl Group: The formyl group in this compound could act as a ligand for metal ions, though this remains unexplored.
Biological Activity
(4-Chloro-2-formylphenoxy)acetic acid, a derivative of chlorophenoxy herbicides, has garnered attention due to its diverse biological activities. This compound is structurally related to other phenoxyacetic acids, which are known for their herbicidal properties and potential therapeutic applications. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications, including agriculture and medicine.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a chlorinated phenyl ring and an acetic acid moiety, which contribute to its biological properties.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In a study examining various derivatives, compounds with a 4-chloro substitution showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MIC) ranging from 125 to 250 µg/ml . Additionally, antifungal activity was observed against Candida albicans, suggesting a broad spectrum of antimicrobial action.
| Compound | Activity Against | MIC (µg/ml) |
|---|---|---|
| This compound | S. aureus | 125-250 |
| This compound | C. albicans | Significant |
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the expression of pro-inflammatory cytokines such as TNF-α and PGE-2, which are crucial mediators in inflammatory pathways . These findings suggest that this compound may have potential therapeutic applications in managing inflammatory conditions.
Cytotoxicity and Anticancer Activity
Cytotoxicity assays using human liver carcinoma cell lines revealed that derivatives of this compound exhibit varying degrees of cytotoxicity. The IC50 values indicate the concentration required to reduce cell viability by 50%. For instance, certain derivatives demonstrated IC50 values as low as 0.73 µM, indicating potent anticancer activity . The structure-activity relationship (SAR) analysis highlighted that electron-donating groups enhance cytotoxicity, while electron-withdrawing groups diminish it.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | HEPG2-1 | 0.73 |
| Derivative B | HEPG2-1 | 1.25 |
| Derivative C | HEPG2-1 | 2.31 |
Clinical Toxicity Reports
Despite its potential benefits, there are reports of toxicity associated with chlorophenoxy compounds, including this compound. A case study highlighted a patient who experienced liver damage after prolonged exposure to MCPA (a related compound), underscoring the need for caution in agricultural applications . The patient exhibited symptoms consistent with drug-induced liver injury, which resolved following appropriate medical intervention.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-chloro-2-formylphenoxy)acetic acid, and what are their critical reaction parameters?
- Methodological Answer : The compound is typically synthesized via formylation of phenolic precursors followed by ester hydrolysis. For example, (2-formylphenoxy)acetic acid derivatives are prepared by reacting chloroacetate esters with phenolic aldehydes under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Key parameters include stoichiometric control of the formylating agent, reaction temperature (60–100°C), and purification via recrystallization using ethanol/water mixtures. Yields range from 60–75% depending on substituent steric effects .
| Synthetic Method | Conditions | Yield |
|---|---|---|
| Formylation of phenol | DMF, K₂CO₃, 80°C, 12h | 68% |
| Ester hydrolysis | NaOH (1M), RT, 2h | >90% |
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups: C=O stretch (1680–1720 cm⁻¹ for formyl and acetic acid), C-O-C (1240–1270 cm⁻¹ for ether linkage) .
- XRD : Resolve crystal structure and confirm intramolecular interactions (e.g., hydrogen bonding) using monoclinic systems (space group P21/c) .
- Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks at m/z 228 (M⁺) and fragment ions (e.g., m/z 181 for loss of COOH) .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the formyl group. Avoid exposure to moisture and light, which accelerate degradation. Stability tests using HPLC over 6 months show >95% purity retention under these conditions .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up this compound production?
- Methodological Answer : Optimize via:
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Microwave-Assisted Synthesis : Reduce reaction time from 12h to 2h with comparable yields (70–75%) by enabling rapid heating .
- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track formylation progress and terminate reactions at peak conversion .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) between experimental and computational models?
- Methodological Answer : Discrepancies often arise from solvent effects or crystallographic packing forces. For example:
- NMR : Compare experimental -NMR (δ 10.2 ppm for formyl) with DFT-calculated shifts (B3LYP/6-311+G(d,p)) in implicit solvent models (e.g., PCM) .
- XRD vs. DFT : Validate bond lengths (e.g., C=O: 1.21 Å experimentally vs. 1.23 Å computationally) using Hirshfeld surface analysis .
Q. What computational strategies are effective for predicting the reactivity of this compound in ligand design?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to study electronic properties (e.g., HOMO-LUMO gaps).
- Molecular Docking : Screen for binding affinity with biological targets (e.g., kinases) using AutoDock Vina, prioritizing ligands with ΔG < –8 kcal/mol .
Q. What methodologies are recommended for studying the degradation pathways of this compound under physiological conditions?
- Methodological Answer :
- HPLC-MS : Monitor hydrolysis products (e.g., 4-chloro-2-hydroxybenzoic acid) in PBS buffer (pH 7.4, 37°C).
- Kinetic Studies : Fit degradation data to first-order models ( ≈ 48h) and identify rate-limiting steps via Arrhenius plots .
Q. How can researchers validate the biological activity of derivatives without FDA-approved assays?
- Methodological Answer :
- In Vitro Assays : Use MTT tests for cytotoxicity (IC₅₀) and Western blotting to assess protein inhibition (e.g., COX-2).
- Schiff Base Formation : Couple with amines (e.g., aniline) to enhance bioactivity, confirmed by MIC values against S. aureus (≤25 µg/mL) .
Data Contradiction Analysis
- IR vs. XRD : IR may show broad O-H stretches (2500–3300 cm⁻¹) due to hydrogen bonding, while XRD reveals precise intermolecular distances (e.g., 2.89 Å for O-H···O) .
- Mass Spec vs. NMR : Discrepancies in molecular weight confirmation can arise from isotopic impurities; cross-validate using high-resolution MS (HRMS) and -NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
